6-(4-Bromophenyl)-1,3-diazinane-2,4-dione
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Overview
Description
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione is a heterocyclic organic compound that contains a bromophenyl group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 4-bromobenzaldehyde with urea under acidic conditions to form the intermediate 4-bromophenylurea. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired diazinane-2,4-dione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted diazinane-2,4-dione derivatives.
Scientific Research Applications
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The diazinane ring may also play a role in stabilizing the compound’s interaction with its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluorophenyl)-1,3-diazinane-2,4-dione: Contains a fluorine atom instead of bromine.
6-(4-Methylphenyl)-1,3-diazinane-2,4-dione: Contains a methyl group instead of bromine.
Uniqueness
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability.
Properties
IUPAC Name |
6-(4-bromophenyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJUOTXNIQTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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